N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide is a chemical compound known for its significant pharmacological properties It is structurally characterized by the presence of a pyrrolidine ring, a dichlorophenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 2,6-dichlorophenylacetic acid with appropriate reagents to form the desired product. One common method includes the use of a palladium-catalyzed coupling reaction, where 2,6-dichlorophenylacetic acid is reacted with a suitable amine under controlled conditions . The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Indomethacin: Another NSAID with comparable anti-inflammatory properties.
Ibuprofen: A widely used NSAID with similar mechanisms of action.
Uniqueness
N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the pyrrolidine ring and the carboxamide group, which contribute to its distinct pharmacological profile. Its ability to selectively inhibit cyclooxygenase enzymes makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-15(2,13-10(16)4-3-5-11(13)17)8-19-14(21)9-6-12(20)18-7-9/h3-5,9H,6-8H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZZJPYBIJCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CC(=O)NC1)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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